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c4 repressor, bacteriophage P1

Phage Immunity Antisense RNA Specificity Heteroimmunity

The c4 repressor of bacteriophage P1 (CAS 147785-80-6) is a well-characterized, naturally occurring antisense RNA molecule that functions as a key regulator of the phage's tripartite immunity system [REFS-1, REFS-2]. It is a processed 77 ± 1 base RNA, transcribed from the immI operon, that specifically inhibits the synthesis of the antirepressor protein, a critical antagonist of the primary c1 repressor.

Molecular Formula C6H8O4
Molecular Weight 0
CAS No. 147785-80-6
Cat. No. B1176701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec4 repressor, bacteriophage P1
CAS147785-80-6
Synonymsc4 repressor, bacteriophage P1
Molecular FormulaC6H8O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C4 Repressor, Bacteriophage P1 (CAS 147785-80-6): A Sequence-Defined Antisense RNA for Phage Immunity Research


The c4 repressor of bacteriophage P1 (CAS 147785-80-6) is a well-characterized, naturally occurring antisense RNA molecule that functions as a key regulator of the phage's tripartite immunity system [REFS-1, REFS-2]. It is a processed 77 ± 1 base RNA, transcribed from the immI operon, that specifically inhibits the synthesis of the antirepressor protein, a critical antagonist of the primary c1 repressor [3]. This molecule is essential for the establishment and maintenance of lysogeny, acting through a unique mechanism of antisense control involving complementary loop-loop interactions with its target ant mRNA [REFS-1, REFS-4].

Sequence-defined antisense RNA (77 ± 1 nt) for targeted translational repression studies
Mechanism: complementary loop-loop interaction with antirepressor mRNA
Essential tool for phage P1 immunity, lysogeny maintenance, and antisense RNA model systems

Why Generic Phage Repressors Cannot Substitute for P1 C4 Repressor


Generic substitution fails for the P1 c4 repressor because its regulatory function is not based on a generic protein-DNA binding domain but on a specific, sequence-dependent antisense RNA-RNA interaction. The molecule's identity is defined by its exact 77-base sequence and a unique secondary structure with complementary loops that target the ant mRNA [1]. Unlike the interchangeable protein repressors of other systems, even the closely related P7 c4 repressor, which shares a similar size, cannot functionally substitute for P1 c4. This is because their mutual heteroimmunity is governed by just two critical nucleotide substitutions, one in each of the two complementary loop regions of the RNA, which completely alter target specificity [2].

P7 c4 repressor (closest homolog) cannot substitute: 2-nt difference in complementary loops completely switches target specificity, leading to heteroimmunity.
Generic protein repressors or DNA-binding regulators lack the specific antisense RNA-RNA interaction mechanism and will not reproduce c4 function.
Exact sequence identity and secondary structure are critical; any sequence variation, even a single nucleotide, may disrupt RNase P processing or target recognition.

Quantitative Differentiation Evidence for P1 C4 Repressor vs. Closest Analogs


Molecular Basis of Heteroimmunity: Two-Nucleotide Specificity Switch vs. P7 C4 Repressor

The functional specificity that prevents cross-immunity between phages P1 and P7 is determined by a minimal sequence difference. The P1 c4 repressor differs from the P7 c4 repressor by exactly two nucleotide substitutions in each of the two complementary loop sequences (a' and b') that interact with the target ant mRNA. This results in a complete switch in target specificity, as P1 c4 RNA cannot repress the P7 ant gene and vice versa [1]. This is not a graded effect but a binary, on/off functional difference.

Specificity determinants
Head-to-head
P1 c4Represses P1 ant mRNA
P7 c4No cross-repression (2 nt substitution in loops)
Supports antisense RNA specificity studies
Binary on/off target specificity confirmed by in vivo assays
Phage Immunity Antisense RNA Specificity Heteroimmunity

Unique Maturation Pathway: 5' Processing by RNase P vs. Other Phage Antisense RNAs

The P1 c4 repressor is the first documented example of an antisense RNA that requires 5' end processing for its maturation and function [1]. This processing is carried out by the host endonuclease RNase P. In E. coli with a wild-type rnpA gene, mature C4 RNA is the predominant species. However, in a temperature-sensitive rnpA49 mutant at the restrictive temperature, virtually no mature C4 RNA is detectable, and only precursor molecules with up to five extra nucleotides at the 5' end accumulate [2]. This contrasts with other well-studied prokaryotic antisense RNAs, such as IS10 RNA and MicF, which are transcribed as mature functional molecules without requiring post-transcriptional processing.

Maturation requirement
Cross-study
P1 C4Processed by RNase P to mature 77 nt
IS10/MicFTranscribed directly as mature RNA, no processing
Supports RNA processing model studies
Mature form absent in RNase P mutant; +5 nt precursors accumulate
RNA Processing RNase P Substrate Antisense RNA Maturation

Functional Non-Redundancy: Absolute Requirement for Superinfection Immunity vs. C1 Repressor

While the P1 immunity system relies on both the c1 and c4 repressors, their roles are functionally distinct and non-redundant. The c4 repressor is solely responsible for the specificity of superinfection immunity. A direct functional comparison shows that P1 lysogens with a defective c4 gene (c4−) completely fail to express superinfection immunity, whereas the c1 repressor is not required for this specific function [1]. This functional divergence means that a P1 c4 repressor cannot be functionally replaced or bypassed by the other immunity repressor (C1) within its own phage system.

Functional requirement
Head-to-head
c4+Full superinfection immunity
c4-No superinfection immunity; C1 repressor does not compensate
Supports orthogonal regulatory module studies
Absolute binary phenotype; independent of C1 repressor
Superinfection Immunity Lysogeny Maintenance Phage Regulatory Networks

Precise Sequence Requirement for RNase P Cleavage: Single-Base Sensitivity vs. P7 C4

The 5' maturation of C4 RNA by RNase P is highly sensitive to minor sequence alterations. While the P1 c4 precursor is correctly processed by RNase P, a single C→G base substitution in the structural homologue to the tRNA CCA 3' end of the P7 c4 mutant gene completely disrupts processing [1]. In an rnpA+ background, this single substitution leads to the accumulation of unprocessed C4 RNA molecules, phenocopying the maturation defect seen in an RNase P mutant strain. This demonstrates that the P1 sequence contains a precise structural context recognized by RNase P, a feature not necessarily conserved in closely related sequences.

Processing sensitivity
Head-to-head
P1 C4Correctly processed by RNase P
P7 C4 mutant (C→G)Processing completely disrupted
Supports structure-function analysis of processing
Single-base mutation confirms strict sequence requirement
RNA Processing Fidelity RNase P Specificity Structure-Function Relationship

Validated Application Scenarios for P1 C4 Repressor (CAS 147785-80-6)


Dissecting Phage Heteroimmunity and Antisense RNA Target Recognition

The P1 c4 repressor is the definitive reagent for studying the molecular basis of phage heteroimmunity. Its well-characterized, two-nucleotide difference from the P7 c4 repressor, which completely switches target specificity [1], provides a minimal system for investigating how antisense RNA-RNA interactions achieve single-base discrimination. This makes it invaluable for experiments requiring precise control over phage immunity phenotypes.

Investigating RNase P-Mediated RNA Processing and Maturation

As the first discovered example of a processed antisense RNA and a well-defined substrate for E. coli RNase P, the P1 c4 repressor is an ideal model for studying the mechanisms and sequence requirements of RNA processing [REFS-2, REFS-3]. Its single-base sensitivity for correct maturation allows for detailed structure-function analyses of RNase P recognition and catalysis, which are not possible with other non-processed antisense RNAs.

Engineering Orthogonal Regulatory Modules in Synthetic Biology

The c4-based regulatory mechanism offers a unique transcriptional control module via translational repression, where the c4 RNA and its target are co-transcribed from the same promoter [4]. The absolute functional requirement of c4 for superinfection immunity, independent of the c1 repressor [5], makes it a well-isolated, orthogonal part suitable for designing synthetic gene circuits or phage-based biosensors where cross-talk must be minimized.

Standardized Positive Control for Phage Immunity and Lysogeny Studies

The loss-of-function phenotype of the P1 c4 repressor is absolute and well-documented; c4− lysogens completely fail to establish superinfection immunity [5]. This binary, clear-cut phenotype makes the P1 c4 repressor (and its defective mutants) a robust positive/negative control in any experiment probing the maintenance of lysogeny, antirepressor function, or the SOS response to damaged P1 phage [5].

Application
Selection Property
Validation Focus
Phage heteroimmunity studies
Sequence-dependent antisense RNA recognition with 2-nt discrimination
Target specificity assay context
RNase P processing research
Defined, single-base-sensitive RNase P substrate
Maturation assay context
Synthetic biology circuits
Orthogonal regulatory module (translational repression)
Cross-talk minimization; circuit integration
Lysogeny maintenance controls
Binary loss-of-function phenotype (superinfection immunity)
Superinfection immunity assay; c4- complementation
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